![molecular formula C16H23BN2O6 B13711104 N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)
N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a benzamide core substituted with a nitro group, a methoxyethyl group, and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves a multi-step process:
Nucleophilic Substitution:
Nitration: The nitro group is introduced via nitration of the benzamide core.
Borylation: The dioxaborolan group is added through a Miyaura borylation reaction, which involves the use of a palladium catalyst and a boronic acid derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolan group can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates can be used.
Coupling: Palladium catalysts and boronic acid derivatives are typically employed
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted benzamides.
Coupling: Formation of biaryl compounds
Scientific Research Applications
N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions, affecting cellular processes.
Methoxyethyl Group: Increases the compound’s solubility and can interact with hydrophobic regions of proteins.
Dioxaborolan Group: Can form reversible covalent bonds with diols, making it useful in targeting specific biomolecules
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure but with a pyridine ring and sulfonamide group.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring and boronic acid ester group.
Uniqueness
N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C16H23BN2O6 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H23BN2O6/c1-15(2)16(3,4)25-17(24-15)12-8-11(9-13(10-12)19(21)22)14(20)18-6-7-23-5/h8-10H,6-7H2,1-5H3,(H,18,20) |
InChI Key |
UKRGMFZGFSTEDR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


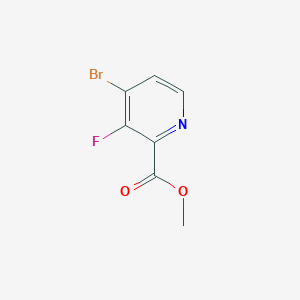
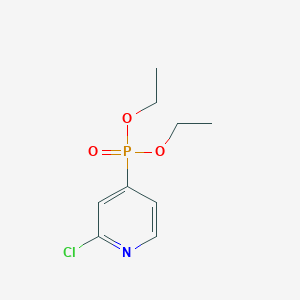
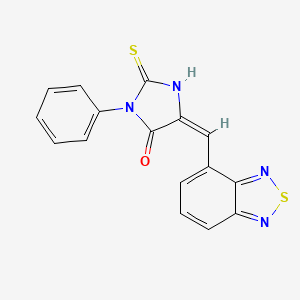
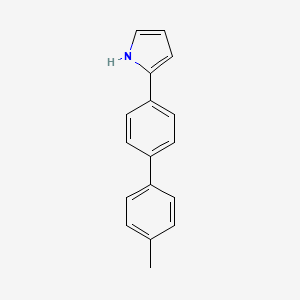
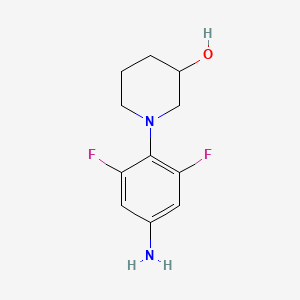
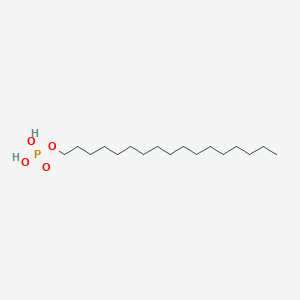
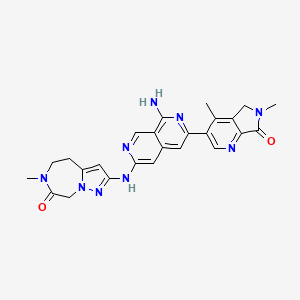


![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)
![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
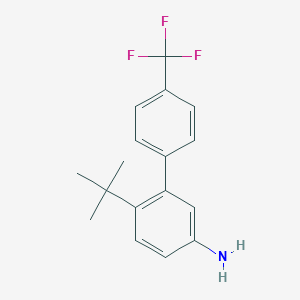
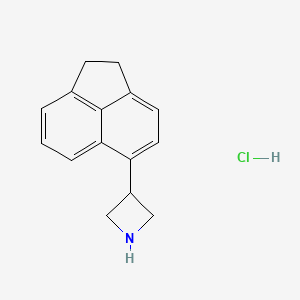
![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)
